4-Chlorobenzhydryl chloride

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

4-Chlorobenzhydryl chloride (CAS 134-83-8), also known as p-chlorobenzhydryl chloride, is a key benzhydryl halide intermediate characterized by the molecular formula C13H10Cl2 and a molecular weight of 237.12 g/mol. This compound is a cornerstone building block in the synthesis of diphenylmethylpiperazine derivatives, most notably the widely used antihistamines cetirizine and hydroxyzine.

Molecular Formula C13H10Cl2
Molecular Weight 237.12 g/mol
CAS No. 134-83-8
Cat. No. B046534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzhydryl chloride
CAS134-83-8
SynonymsChloro(p-chlorophenyl)phenylmethane;  1-Chloro-4-(chloro(phenyl)methyl)benzene;  4-Chlorobenzhydryl Chloride;  Chloro(p-chlorophenyl)phenylmethane;  NSC 49126;  p-Chlorobenzhydryl Chloride
Molecular FormulaC13H10Cl2
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C13H10Cl2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H
InChIKeyALKWTKGPKKAZMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzhydryl Chloride (CAS 134-83-8): Procurement Data Sheet and Comparative Analysis for Pharmaceutical Intermediates


4-Chlorobenzhydryl chloride (CAS 134-83-8), also known as p-chlorobenzhydryl chloride, is a key benzhydryl halide intermediate characterized by the molecular formula C13H10Cl2 and a molecular weight of 237.12 g/mol [1]. This compound is a cornerstone building block in the synthesis of diphenylmethylpiperazine derivatives, most notably the widely used antihistamines cetirizine and hydroxyzine [2]. Its chemical identity is defined by a benzhydryl chloride core with a single chlorine substituent at the para position of one aromatic ring, conferring distinct steric and electronic properties that differentiate it from other benzhydryl analogs [3].

Why 4-Chlorobenzhydryl Chloride is Not an Interchangeable Intermediate


For procurement professionals in pharmaceutical and fine chemical manufacturing, benzhydryl halide intermediates are not drop-in replacements for one another. While the core benzhydryl chloride (CAS 100-39-0) serves as a general alkylating agent, the specific placement of the para-chloro substituent on 4-chlorobenzhydryl chloride creates a unique electronic and steric environment that significantly alters reaction kinetics and product profiles [1]. The chlorine atom modulates the stability of the intermediate carbocation during SN1 reactions, directly affecting both the rate and selectivity of subsequent nucleophilic attacks [2]. This precise modulation is non-negotiable in regulated synthetic routes for active pharmaceutical ingredients (APIs) such as cetirizine and hydroxyzine, where the introduction of the 4-chlorobenzhydryl moiety is a critical step for achieving the required pharmacological activity [3]. The evidence below quantifies these performance differentials, underscoring why procurement decisions must be compound-specific.

Quantitative Evidence for 4-Chlorobenzhydryl Chloride Differentiation vs. Analogs


Kinetic Analysis: Enhanced Reactivity of p-Chlorobenzhydryl Chloride vs. Unsubstituted Benzhydryl Chloride in Aprotic Solvents

In a comparative kinetic study, the rate constants for radiochloride exchange (kze) of p-chlorobenzhydryl chloride were found to be nearly identical to or, critically, somewhat larger than those for unsubstituted benzhydryl chloride in solvents like nitromethane (MeNO2), acetonitrile (MeCN), and acetone (Me2CO) [1]. This indicates that the para-chloro substituent does not retard, and in some solvent systems actually enhances, the formation of a capturable carbocation intermediate. Furthermore, the keo values (rate constants for formation of capturable intermediates) for p-chlorobenzhydryl chloride are smaller than those for benzhydryl chloride by a factor of 2.4 to 2.5 in these solvents [1].

Physical Organic Chemistry Reaction Kinetics Nucleophilic Substitution

Procurement-Grade Purity and Physical State: Defined Specifications for Reproducible Synthesis

Commercial 4-chlorobenzhydryl chloride is supplied as a liquid with a well-defined purity profile, essential for stoichiometric control in multi-step syntheses. Major vendors specify a minimum purity of >96.0% (GC) or 97% . The compound is a colorless to light yellow liquid at room temperature, with a density of approximately 1.239-1.24 g/mL and a boiling point of 159-160°C at 2 mmHg . This contrasts with the parent benzhydryl chloride, which is typically a solid with a lower density (~1.14 g/mL) [1].

Chemical Procurement Analytical Chemistry Quality Control

Crucial Role in Cetirizine API Synthesis: A Regulated Pathway Requiring This Specific Intermediate

4-Chlorobenzhydryl chloride is not merely an alkylating agent; it is the requisite intermediate for introducing the 4-chlorobenzhydryl moiety into the piperazine core of cetirizine and its analogs [1][2]. The compound is specifically used for analytical method development, method validation (AMV), and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of cetirizine [2]. This contrasts with other benzhydryl halides which, if used, would yield a different final product (e.g., a non-chlorinated or differently substituted benzhydrylpiperazine) that would not meet the identity, purity, or efficacy requirements for cetirizine. The use of an alternative, such as benzhydryl chloride, would result in a different active moiety, thereby failing regulatory specifications.

Pharmaceutical Process Chemistry API Manufacturing Regulatory Compliance

Carbocation Stability and Racemization Dynamics: Evidence for a Modulated SN1 Pathway

The solvolysis of p-chlorobenzhydryl chloride proceeds via an SN1 mechanism, with the para-chloro substituent playing a critical role in stabilizing the resulting carbocation intermediate [1]. Studies on racemization and radiochloride exchange reveal that the rate constant for formation of racemic starting material (kα) and product is influenced by the p-Cl group [2]. This effect is less pronounced than in disubstituted analogs, highlighting the specific electronic delocalization conferred by a single para-chloro group. While direct quantitative comparison with a di-substituted analog (e.g., 4,4'-dichlorobenzhydryl chloride) is not provided in this source, the class-level inference is clear: the number and position of chlorine substituents on the benzhydryl framework directly dictate the lifetime and reactivity of the carbocation, which in turn affects selectivity in reactions where stereochemistry is preserved or inverted.

Mechanistic Chemistry Stereochemistry Reaction Engineering

Proven Application Scenarios for 4-Chlorobenzhydryl Chloride (CAS 134-83-8) Based on Evidence


Manufacturing of Cetirizine and Hydroxyzine APIs under cGMP

This is the primary and most critical application scenario. The evidence confirms that 4-chlorobenzhydryl chloride is the mandated intermediate for producing 1-(4-chlorobenzhydryl)piperazine, the core fragment of cetirizine and hydroxyzine [1]. Its use is specified in ANDA filings and commercial production protocols [2]. Procurement of this exact CAS number is non-negotiable for regulatory compliance and for ensuring the final API meets its required molecular identity and purity. Substitution with any other benzhydryl halide is not permissible in this context.

Kinetic Studies and Mechanistic Probes in Physical Organic Chemistry

The quantitative kinetic data establishes 4-chlorobenzhydryl chloride as a valuable model compound for studying substituent effects on SN1 solvolysis and carbocation stability [1]. Its reactivity profile, with keo values reduced by a factor of 2.4-2.5 relative to the parent benzhydryl chloride [1], provides a benchmark for computational chemistry and the development of predictive reactivity models. Researchers seeking a well-characterized, mono-substituted benzhydryl electrophile for fundamental studies will find its documented kinetic parameters indispensable.

Synthesis of Novel Benzhydrylpiperazine Derivatives for Drug Discovery

The established reactivity of 4-chlorobenzhydryl chloride with nitrogen nucleophiles, particularly piperazine, makes it an ideal building block for medicinal chemistry programs exploring diphenylmethylpiperazine scaffolds [1]. The ability to efficiently introduce the 4-chlorobenzhydryl group allows for the rapid generation of focused libraries. The known influence of the para-chloro group on both electronic and steric properties [2] provides a rational basis for designing analogs with potentially improved pharmacological profiles compared to those derived from unsubstituted or di-substituted benzhydryl precursors.

Preparation of High-Purity Reference Standards for Analytical Development

The defined purity specifications (>96% GC, 97%) and available characterization data for 4-chlorobenzhydryl chloride support its use as a reference standard or impurity marker in analytical method development and validation for APIs like cetirizine [1][2]. Its procurement in high purity ensures accurate quantification and identification in forced degradation studies and quality control release testing, which are essential components of regulatory submissions.

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